molecular formula C19H17NO B11848935 N-(3,5-Dimethylphenyl)-1-naphthamide CAS No. 544450-47-7

N-(3,5-Dimethylphenyl)-1-naphthamide

Cat. No.: B11848935
CAS No.: 544450-47-7
M. Wt: 275.3 g/mol
InChI Key: CDFLAAOVEMYJLQ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-1-naphthamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)-1-naphthamide typically involves the reaction of 3,5-dimethylaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using large-scale chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-Dimethylphenyl)-1-naphthamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry: N-(3,5-Dimethylphenyl)-1-naphthamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its unique structural features allow it to interact with biological molecules, making it useful in imaging and diagnostic applications.

Medicine: The compound has been investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in the treatment of diseases such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-1-naphthamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with its targets, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(2,3-Dimethylphenyl)-1-naphthamide
  • N-(3,4-Dimethylphenyl)-1-naphthamide
  • N-(2,5-Dimethylphenyl)-1-naphthamide

Comparison: N-(3,5-Dimethylphenyl)-1-naphthamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

CAS No.

544450-47-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21)

InChI Key

CDFLAAOVEMYJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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